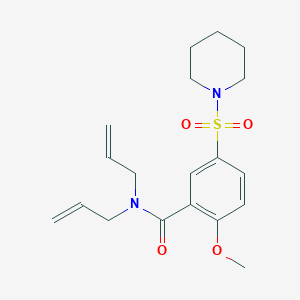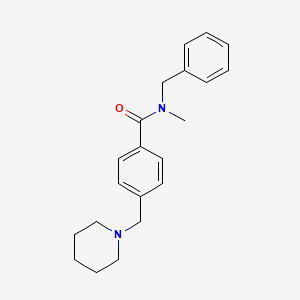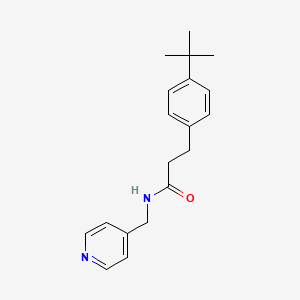
N,N-diallyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
説明
N,N-diallyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, commonly known as DMAPS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMAPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.5 g/mol.
作用機序
The mechanism of action of DMAPS is not fully understood. However, it has been suggested that DMAPS may exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. In addition, DMAPS has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMAPS has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. In addition, DMAPS has been shown to exhibit self-healing properties, making it a potential candidate for the development of self-healing materials.
実験室実験の利点と制限
One advantage of using DMAPS in lab experiments is its relatively low toxicity. In addition, DMAPS is soluble in organic solvents, making it easy to work with in the lab. However, one limitation of using DMAPS in lab experiments is its limited solubility in aqueous solutions, which may limit its potential applications in certain experiments.
将来の方向性
There are several potential future directions for the study of DMAPS. One area of interest is the development of DMAPS-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of DMAPS and its potential applications in the field of material science. Finally, the development of more efficient synthesis methods for DMAPS may lead to increased availability and lower costs, making it more accessible for research and potential commercial applications.
Conclusion
In conclusion, DMAPS is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of DMAPS involves the reaction between 2-methoxy-5-(1-piperidinylsulfonyl)benzoic acid and allyl bromide in the presence of a base. DMAPS has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. In addition, DMAPS has been shown to exhibit self-healing properties, making it a potential candidate for the development of self-healing materials. There are several potential future directions for the study of DMAPS, including the development of DMAPS-based therapeutics for the treatment of neurodegenerative diseases and the study of its potential applications in the field of material science.
科学的研究の応用
DMAPS has been studied extensively for its potential applications in various fields. In the field of medicine, DMAPS has been shown to exhibit anti-inflammatory and anti-cancer properties. In addition, DMAPS has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
DMAPS has also been studied for its applications in the field of material science. DMAPS has been shown to exhibit self-healing properties, making it a potential candidate for the development of self-healing materials. In addition, DMAPS has been studied for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonyl-N,N-bis(prop-2-enyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-4-11-20(12-5-2)19(22)17-15-16(9-10-18(17)25-3)26(23,24)21-13-7-6-8-14-21/h4-5,9-10,15H,1-2,6-8,11-14H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTRIFHCXAAMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-isobutyl-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437600.png)


![N-(3-methoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437632.png)

![N-(2,5-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437648.png)
![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide](/img/structure/B4437655.png)
![N-benzyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437656.png)

![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4437673.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4437689.png)

![4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)